2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
Brand Name: Vulcanchem
CAS No.: 111997-58-1
VCID: VC2980632
InChI: InChI=1S/C14H9BrN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H
SMILES: C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O
Molecular Formula: C14H9BrN2O2
Molecular Weight: 317.14 g/mol

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol

CAS No.: 111997-58-1

Cat. No.: VC2980632

Molecular Formula: C14H9BrN2O2

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol - 111997-58-1

Specification

CAS No. 111997-58-1
Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
IUPAC Name 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
Standard InChI InChI=1S/C14H9BrN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H
Standard InChI Key YQRNZLAWINEMKI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O
Canonical SMILES C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O

Introduction

Structural Characteristics and Physical Properties

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol belongs to the class of 1,3,4-oxadiazole derivatives characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound features three key structural components: a phenol group, a 1,3,4-oxadiazole ring, and a 4-bromophenyl moiety.

Chemical Identity

ParameterValue
IUPAC Name2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
CAS Registry Number111997-58-1
Molecular FormulaC₁₄H₉BrN₂O₂
Molecular Weight317.14 g/mol

Physical Properties

The compound exists as a crystalline solid at room temperature. While specific melting point data for this exact compound isn't provided in the search results, related 1,3,4-oxadiazole derivatives typically exhibit melting points ranging from 190-250°C, suggesting similar thermal properties for this compound .

Spectroscopic Characteristics

Based on the patterns observed in similar 1,3,4-oxadiazole compounds, 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol would typically display characteristic infrared absorption bands for:

  • OH stretching (phenol) around 3600-3300 cm⁻¹

  • C=N stretching (oxadiazole) at approximately 1600-1610 cm⁻¹

  • C-O stretching at approximately 1200-1220 cm⁻¹

Synthesis Methods

General Synthetic Routes

The synthesis of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol follows similar patterns to other 1,3,4-oxadiazole derivatives. While the specific synthesis for this exact compound isn't detailed in the search results, several potential routes can be inferred from related compounds.

Cyclization Approach

One common method for synthesizing 1,3,4-oxadiazole derivatives involves the cyclization of aryl hydrazides with corresponding carboxylic acids in the presence of a dehydrating agent:

  • 4-Bromobenzoic acid can be converted to its acid chloride using thionyl chloride

  • The acid chloride is then reacted with hydrazine hydrate to form 4-bromobenzohydrazide

  • This hydrazide can be reacted with 2-hydroxybenzoic acid (salicylic acid) in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent to obtain the target compound

The reaction mechanism involves the formation of a diacylhydrazine intermediate, followed by dehydrative cyclization to form the 1,3,4-oxadiazole ring.

Alternative Synthesis Routes

An alternative approach might involve:

  • Formation of 2-hydroxybenzohydrazide from salicylic acid

  • Reaction with 4-bromobenzaldehyde to form the corresponding hydrazone

  • Oxidative cyclization of the hydrazone using oxidizing agents such as iodine, lead tetraacetate, or phenyliodine bis(trifluoroacetate)

Biological Activities

The biological potential of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol can be inferred from the activities observed in structurally related 1,3,4-oxadiazole derivatives.

Antioxidant Activity

1,3,4-oxadiazole derivatives containing phenolic moieties have demonstrated significant antioxidant properties. The presence of the phenol group in 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol suggests potential free radical scavenging capability. Related compounds have shown activity in both DPPH (2,2-Diphenyl-1-picrylhydrazide) and FRAP (Ferric Reducing Antioxidant Power) assays .

Antimicrobial Properties

1,3,4-oxadiazole derivatives often exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Related compounds have shown MIC values between 8-16 μg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

Key Structural Features

The biological activity of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is influenced by three key structural components:

  • The phenol moiety: Contributes to antioxidant activity through hydrogen donation

  • The 1,3,4-oxadiazole ring: Provides metabolic stability and enhances binding to biological targets

  • The 4-bromophenyl group: The bromine substituent affects lipophilicity and binding affinity

SAR Analysis Based on Related Compounds

Studies on related compounds indicate that:

Structural ModificationEffect on Biological Activity
Substitution on phenol ringCan enhance or reduce activity depending on electronic effects
Replacement of phenol with other groupsGenerally reduces antioxidant potential
Substitution pattern on bromophenyl ringPara-substitution (as in this compound) often provides optimal activity
Nature of halogen substituentBromine provides balance between size and electronic effects
Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

Emergency Response

In case of exposure:

  • If on skin: Wash with plenty of soap and water

  • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

Computational Analysis and Molecular Docking

Structure Optimization

Computational studies on related oxadiazole compounds suggest that:

  • The planarity of the oxadiazole ring enhances binding to protein targets

  • The presence of a phenol OH group provides hydrogen bonding opportunities

  • The bromine substituent can interact with hydrophobic pockets in target proteins

Applications and Research Directions

Current Research Focus

Current research on 1,3,4-oxadiazole derivatives is focused on:

  • Optimization of substituents to enhance biological activity

  • Development of hybrid molecules combining oxadiazole with other pharmacologically active scaffolds

  • Investigation of novel synthetic routes for more efficient preparation

  • Detailed mechanism of action studies to better understand their biological effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator